molecular formula C6H15NO B1373190 4-Aminohexan-2-ol CAS No. 1565989-00-5

4-Aminohexan-2-ol

Cat. No.: B1373190
CAS No.: 1565989-00-5
M. Wt: 117.19 g/mol
InChI Key: FQXRRPAWODYRLV-UHFFFAOYSA-N
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Description

4-Aminohexan-2-ol is a chemical compound with the molecular formula C6H15NO. It is also known as 2-amino-6-hydroxyhexan-1-ol. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a hexane backbone. It is a versatile compound with various applications in scientific research, particularly in the fields of medicine, biochemistry, and biotechnology.

Scientific Research Applications

4-Aminohexan-2-ol has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Safety and Hazards

The compound is associated with several hazard statements. It is harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and causes skin irritation (H315) .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminohexan-2-ol can be synthesized through several methods. One common approach involves the reduction of 4-nitrohexan-2-ol using hydrogen gas in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C and the pressure at 1-2 atm. Another method involves the reductive amination of 4-hexanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-nitrohexan-2-ol. This process is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Aminohexan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hexanone or 4-hexanal.

    Reduction: Formation of 4-aminohexane.

    Substitution: Formation of 4-chlorohexan-2-ol or 4-bromohexan-2-ol.

Mechanism of Action

The mechanism of action of 4-Aminohexan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, such as phosphorylation and dephosphorylation, affecting cellular processes. The compound’s ability to interact with enzymes and receptors makes it a valuable tool in studying biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Aminohexane: Lacks the hydroxyl group, making it less versatile in chemical reactions.

    4-Hydroxyhexan-2-ol: Lacks the amino group, limiting its applications in biochemical studies.

    4-Nitrohexan-2-ol: Contains a nitro group instead of an amino group, resulting in different reactivity and applications.

Uniqueness

4-Aminohexan-2-ol is unique due to the presence of both amino and hydroxyl groups, allowing it to participate in a wide range of chemical and biochemical reactions. This dual functionality makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

4-aminohexan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-3-6(7)4-5(2)8/h5-6,8H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXRRPAWODYRLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1565989-00-5
Record name 4-aminohexan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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